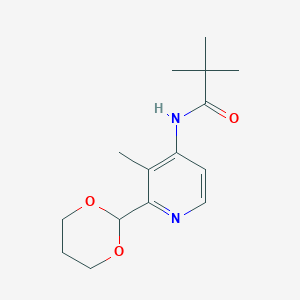

1,2-Benzisothiazole, 6-methoxy-

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzisothiazole derivatives has been a topic of interest in many studies . For instance, 2-hydroxy-3-methoxybenzaldehyde (orthovanillin) can be converted, via thermal rearrangement (Newman–Kwart) of the O-aryl-NNdimethylthiocarbamate, into 2-mercapto-3-methoxybenzaldehyde . This thiol undergoes base-catalysed condensation with compounds of the type ClCH2X (e.g. X = CO2H, Ac, or CN), to give the appropriate 2-(X-substituted)-7-methoxybenzo[b]thiophene .Molecular Structure Analysis

The molecular formula of 1,2-Benzisothiazole is CHNS . Its average mass is 135.186 Da and its monoisotopic mass is 135.014267 Da .Chemical Reactions Analysis

Benzisoxazole molecules exhibit a wide range of biological activities, which has led to their use in the preparation of new biological materials . Variants with fluorine functionalization have been found to have a significant effect on drug capacity, related to the clearance of the drug, distribution of the drug, and intensity of drug metabolism .Wissenschaftliche Forschungsanwendungen

Photoreactivity Studies

- Irradiation Experiments with Benzisothiazoles : Studies show that 1,2-Benzisothiazoles, including derivatives like 6-methoxy-, react photochemically through N,S-bond cleavage and hydrogen-atom abstraction from the solvent. This is significant in understanding their photoreactivity and potential applications in photochemical processes (Jackson, Schmidt & Hansen, 1979).

Chemical Rearrangements

- Chapman Rearrangement of Pseudosaccharyl Ethers : The 6-methoxy derivative of 1,2-benzisothiazole undergoes Chapman-like rearrangements under certain conditions. This has implications for synthetic chemistry, particularly in the solid-state isomerization of such compounds (Almeida et al., 2008).

Synthesis of Functional Dyes and Materials

Synthesis of Innovative Materials : 6-Methoxy-2-cyanobenzothiazole, a derivative, plays a key role in the synthesis of natural products and functional dyes. This compound's efficient synthesis pathway contributes to developing innovative materials (Würfel, Weiss, Beckert & Güther, 2012).

Production of Heterocyclic Compounds : The synthesis and spectral properties of 6-methoxy-1,2-benzisothiazole derivatives have been explored, demonstrating their utility in creating new heterocyclic compounds, useful in various industrial applications (Varache-Béranger, Nuhrich, Devaux & Duboudin, 1989).

Antiproliferative Activity

- Antiproliferative Activity Against Cancer Cells : Certain derivatives of 1,2-Benzisothiazole, including 6-methoxy analogs, show promise in inhibiting cancer cell growth, opening pathways for potential therapeutic applications (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada & Nakamura, 2015).

Antibacterial and Antioxidant Applications

- Potential Antibacterial and Antioxidant Agents : The synthesis of 6-substituted-2-(2-hydroxy/methoxyphenyl)benzothiazole derivatives has shown moderate to strong antiproliferative activity towards certain bacterial strains and tumor cell lines, indicating potential as antibacterial and antioxidant agents (Racané et al., 2019).

Corrosion Inhibition

- Corrosion Inhibition in Acid Solutions : 2-Amino-6-methoxy benzothiazole has been studied for its inhibitive action on corrosion of mild steel in acidic environments, indicating its potential application in corrosion prevention (Quraishi, Wajid Khan, Ajmal, Muralidharan & Venkatakrishna Iyer, 1996).

Wirkmechanismus

Target of Action

Isothiazoles, a class of compounds to which 6-methoxybenzo[d]isothiazole belongs, have been found to be biologically active and can be used as effective new drugs . They have been used in various fields due to their bacteriostatic and fungiostatic activity .

Mode of Action

Isothiazolinones, a class of compounds closely related to isothiazoles, are known to be powerful biocides used as preservatives in a wide range of products . They work by disrupting the normal functioning of microorganisms, leading to their death .

Biochemical Pathways

Isothiazoles have been found to inhibit multiple biological targets and pathways .

Result of Action

Isothiazoles have been found to have high biological activity and can be used as effective new drugs and plant protection chemicals .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Methoxybenzo[d]isothiazole. For instance, isothiazolinones, a class of compounds closely related to isothiazoles, have been found to degrade under different environmental conditions, such as pH, temperature, dissolved oxygen, sunlight, and marine organisms .

Safety and Hazards

Safety data sheets suggest that exposure to 1,2-Benzisothiazole, 6-methoxy- should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Zukünftige Richtungen

Given the wide range of biological activities exhibited by benzisoxazole derivatives, there is significant interest in further exploring the potential applications of these compounds . The development of new synthetic approaches and the exploration of different functionalizations could lead to the discovery of new drug candidates .

Eigenschaften

IUPAC Name |

6-methoxy-1,2-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-10-7-3-2-6-5-9-11-8(6)4-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPBKWVQXVROKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=NS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Trifluoromethyl)phenyl]-4-piperidinone](/img/structure/B3241595.png)